Cas no 86169-24-6 (D-(+)-(2-Chlorophenyl)glycine)

D-(+)-(2-Chlorophenyl)glycine is a chiral non-proteinogenic amino acid derivative featuring a chlorophenyl substituent, which enhances its utility in asymmetric synthesis and pharmaceutical applications. Its stereochemical purity makes it valuable as a building block for the preparation of enantiomerically pure compounds, particularly in the development of active pharmaceutical ingredients (APIs) and chiral catalysts. The presence of the chloro group offers additional reactivity for further functionalization, while the glycine backbone ensures compatibility with peptide coupling methodologies. This compound is commonly employed in medicinal chemistry research, where its structural features contribute to the design of biologically active molecules with improved selectivity and efficacy.
D-(+)-(2-Chlorophenyl)glycine structure
D-(+)-(2-Chlorophenyl)glycine structure
Product name:D-(+)-(2-Chlorophenyl)glycine
CAS No:86169-24-6
MF:C8H8ClNO2
Molecular Weight:185.607621192932
MDL:MFCD03426347
CID:60956
PubChem ID:1515293

D-(+)-(2-Chlorophenyl)glycine 化学的及び物理的性質

名前と識別子

    • (R)-2-Amino-2-(2-chlorophenyl)acetic acid
    • D-2-Chlorophenylglycine
    • D-(+)-(2-Chlorophenyl)glycine
    • D-(2-Chlorophenyl)glycine
    • D-(-)-(2-Chlorophenyl)glycine
    • Benzeneaceticacid, a-amino-2-chloro-, (R)-
    • Benzeneacetic acid, a-amino-2-chloro-, (aR)-
    • [(2-Chlorophenyl)amino]acetic acid
    • Glycine, N-(2-chlorophenyl)-
    • D-(+)-(2-Chlorophenyl) Glycine
    • EN300-185599
    • R-Phg(2-Cl)-OH
    • (2R)-2-amino-2-(2-chlorophenyl)acetic acid
    • (R)-(+)-2-Chlorophenylglycine
    • AKOS006344475
    • AC-14063
    • CS-0145599
    • DTXSID40363944
    • MFCD03426347
    • AS-30989
    • 86169-24-6
    • BB 0262494
    • SCHEMBL753104
    • (αR)-α-Amino-2-chlorobenzeneacetic acid (ACI)
    • Benzeneacetic acid, α-amino-2-chloro-, (R)- (ZCI)
    • (2R)-2-Azaniumyl-2-(2-chlorophenyl)acetate
    • (R)-2-Chlorophenylglycine
    • MDL: MFCD03426347
    • インチ: 1S/C8H8ClNO2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m1/s1
    • InChIKey: LMIZLNPFTRQPSF-SSDOTTSWSA-N
    • SMILES: [C@H](C1C=CC=CC=1Cl)(N)C(=O)O

計算された属性

  • 精确分子量: 185.02400
  • 同位素质量: 185.024
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 174
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 63.3A^2
  • XLogP3: -1.1

じっけんとくせい

  • Color/Form: White to Yellow Solid
  • 密度みつど: 1.406
  • ゆうかいてん: 200-214°C
  • Boiling Point: 386.6 °C at 760 mmHg
  • フラッシュポイント: 187.6 °C
  • Refractive Index: 1.629
  • PSA: 49.33000
  • LogP: 1.90950
  • 比旋光度: +111°, (c=1 mol/L in HCl)

D-(+)-(2-Chlorophenyl)glycine Security Information

D-(+)-(2-Chlorophenyl)glycine 税関データ

  • 税関コード:2922499990
  • 税関データ:

    中国税関コード:

    2922499990

    概要:

    2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    P.輸入動植物/動植物製品検疫
    Q.海外動植物/動植物製品検疫
    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査
    M.輸入商品検査
    N.輸出商品検査

    要約:

    HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%

D-(+)-(2-Chlorophenyl)glycine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
AstaTech
28176-25/G
D-(2-CHLOROPHENYL)GLYCINE
86169-24-6 99%
25g
$134 2023-09-18
eNovation Chemicals LLC
D402808-500g
D-(+)-(2-Chlorophenyl)glycine
86169-24-6 97%
500g
$5800 2024-06-05
Fluorochem
011648-25g
D-(-)-(2-Chlorophenyl)glycine
86169-24-6 96%
25g
£430.00 2022-03-01
TRC
C596853-100mg
D-(+)-(2-Chlorophenyl)glycine
86169-24-6
100mg
$ 80.00 2022-06-06
Alichem
A019114875-25g
(R)-2-Amino-2-(2-chlorophenyl)acetic acid
86169-24-6 95%
25g
$401.10 2023-08-31
Enamine
EN300-185599-10g
(2R)-2-amino-2-(2-chlorophenyl)acetic acid
86169-24-6 95%
10g
$488.0 2023-09-18
eNovation Chemicals LLC
D378816-50g
D-(+)-(2-Chlorophenyl)glycine
86169-24-6 97%
50g
$200 2025-02-24
abcr
AB152339-1g
D-(-)-(2-Chlorophenyl)glycine, 99% (H-D-Phg(2-Cl)-OH); .
86169-24-6 99%
1g
€199.80 2023-09-17
Enamine
EN300-185599-0.25g
(2R)-2-amino-2-(2-chlorophenyl)acetic acid
86169-24-6 95%
0.25g
$44.0 2023-09-18
Enamine
EN300-185599-5g
(2R)-2-amino-2-(2-chlorophenyl)acetic acid
86169-24-6 95%
5g
$279.0 2023-09-18

D-(+)-(2-Chlorophenyl)glycine 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Lithium chloride ,  Ammonia Catalysts: Cinchonanium, 9-hydroxy-1-(phenylmethyl)-, chloride, (9S)- Solvents: Dichloromethane
1.2 Solvents: Dichloromethane
Reference
Synthesis of optically active α-amino acids by using chiral phase transfer catalyst
Yang, Guang, Huaxue Shiji, 2002, 24(3), 136-138

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Nitrilase Solvents: 1-Octanol ,  Water ;  48 h, 10.5 atm, 25 °C
Reference
High yield synthesis of D-phenylglycine and its derivatives by nitrilase mediated dynamic kinetic resolution in aqueous-1-octanol biphasic system
Qiu, Jian; et al, Tetrahedron Letters, 2014, 55(8), 1448-1451

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Benzaldehyde Solvents: Methanol ,  Acetone ;  1 h, rt; 5 - 6 h, 28 - 32 °C; 1 h, cooled
2.1 Reagents: Ammonium hydroxide Solvents: Dichloromethane ,  Water ;  rt → 15 °C; pH 6.9 - 7.2, 15 °C
Reference
Synthesis of (R)-(-)-o-chlorophenylglycine as intermediate of clopidogrel byproduct
, China, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Ammonium hydroxide Solvents: Dichloromethane ,  Water ;  rt → 15 °C; pH 6.9 - 7.2, 15 °C
Reference
Synthesis of (R)-(-)-o-chlorophenylglycine as intermediate of clopidogrel byproduct
, China, , ,

D-(+)-(2-Chlorophenyl)glycine Raw materials

D-(+)-(2-Chlorophenyl)glycine Preparation Products

D-(+)-(2-Chlorophenyl)glycine 関連文献

D-(+)-(2-Chlorophenyl)glycineに関する追加情報

Comprehensive Overview of D-(+)-(2-Chlorophenyl)glycine (CAS No. 86169-24-6): Properties, Applications, and Industry Insights

D-(+)-(2-Chlorophenyl)glycine (CAS No. 86169-24-6) is a chiral amino acid derivative widely recognized for its role in pharmaceutical synthesis and biochemical research. This compound, characterized by its optically active D-configuration and a 2-chlorophenyl substituent, has garnered significant attention due to its versatility in asymmetric synthesis and drug development. Researchers and manufacturers frequently search for terms like "D-(+)-(2-Chlorophenyl)glycine synthesis", "CAS 86169-24-6 applications", and "chiral building blocks for APIs", reflecting its industrial relevance.

The molecular structure of D-(+)-(2-Chlorophenyl)glycine features a glycine backbone with a chlorinated aromatic ring, which enhances its stability and reactivity in peptide coupling reactions. Its high enantiomeric purity makes it invaluable for producing stereoselective compounds, particularly in the development of neurological therapeutics and enzyme inhibitors. Recent trends highlight growing interest in green chemistry approaches for synthesizing such intermediates, aligning with the demand for sustainable pharmaceutical processes.

In the context of user search trends, queries like "biocatalytic production of D-(+)-(2-Chlorophenyl)glycine" and "scalable purification methods" dominate discussions. These topics underscore the need for cost-effective and eco-friendly manufacturing techniques. Analytical methods such as HPLC chiral separation and NMR spectroscopy are critical for quality control, ensuring compliance with pharmaceutical-grade standards (e.g., ICH guidelines).

Beyond pharmaceuticals, CAS 86169-24-6 finds niche applications in agrochemical research and material science, where its chlorophenyl moiety contributes to functionalized polymers. The compound’s hygroscopic nature and solubility profile (e.g., in polar solvents like DMSO) are frequently cited in technical literature, addressing common user concerns about storage conditions and handling protocols.

Emerging studies explore the potential of D-(+)-(2-Chlorophenyl)glycine in catalysis and metal-organic frameworks (MOFs), tapping into the broader theme of multifunctional organic ligands. This aligns with the rise of AI-driven molecular design, where researchers leverage computational modeling to predict novel applications. As regulatory frameworks evolve, documentation of REACH compliance and patent landscapes remains a key focus area for stakeholders.

To address SEO optimization, this content integrates high-value keywords such as "chiral amino acid supplier", "non-toxic pharmaceutical intermediates", and "CAS 86169-24-6 price trends". By bridging fundamental science with industry demands, this overview serves as a technical yet accessible resource for chemists, procurement specialists, and R&D teams navigating the dynamic landscape of fine chemicals.

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